N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
Overview of Pyrazole Derivatives in Organic Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have been integral to organic chemistry since their discovery in the 19th century. Their structural versatility enables diverse substitutions, making them valuable scaffolds in pharmaceuticals, agrochemicals, and materials science. For example, celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (an anti-obesity agent) exemplify pyrazole-based therapeutics. Substitutions at the 1-, 3-, and 4-positions of the pyrazole ring modulate electronic and steric properties, enhancing binding affinity to biological targets. The introduction of fluorinated groups, such as the 4-fluorophenyl moiety in this compound, further optimizes pharmacokinetic profiles by improving metabolic stability and lipophilicity.
Historical Context and Discovery
The term “pyrazole” was coined by Ludwig Knorr in 1883 during his work on antipyrine derivatives. Early synthesis methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, laid the groundwork for modern pyrazole chemistry. Fluorinated pyrazoles emerged later, driven by the demand for bioactive molecules with enhanced specificity. This compound represents a contemporary example, synthesized through optimized routes involving hydrazine derivatives and fluorinated aldehydes. Its hydrochloride salt form, first reported in the early 21st century, improves solubility for in vitro assays.
Relevance of Fluorinated Aromatic Amines in Modern Research
Fluorination is a cornerstone of rational drug design. The electronegativity of fluorine influences electronic distributions, while its small atomic size minimizes steric hindrance. In this compound, the 4-fluorophenyl group enhances binding to hydrophobic pockets in enzymes and receptors, as demonstrated in studies of analogous compounds. Fluorinated aromatic amines also exhibit reduced susceptibility to oxidative metabolism, prolonging their biological half-life. These attributes align with trends in anticancer and anti-inflammatory drug development, where fluorinated pyrazoles are increasingly prioritized.
Objectives and Scope of the Review
This article systematically evaluates the chemical and pharmacological profile of this compound. Key objectives include:
- Elucidating its synthesis pathways and structural characteristics.
- Analyzing its reactivity and potential applications in medicinal chemistry.
- Contextualizing its significance within the broader class of fluorinated pyrazoles. The review excludes dosage, safety, and commercial product information to focus on foundational scientific insights.
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-8-16(2)15-12(9)14-7-10-3-5-11(13)6-4-10;/h3-6,8H,7H2,1-2H3,(H,14,15);1H |
InChI Key |
WYHKRKYGDLUTFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,4-Dimethylpyrazol-3-amine
A widely employed method involves reductive amination between 1,4-dimethylpyrazol-3-amine and 4-fluorobenzaldehyde. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
Typical Procedure :
- Step 1 : 1,4-Dimethylpyrazol-3-amine (1.0 equiv) and 4-fluorobenzaldehyde (1.1 equiv) are stirred in methanol at 25°C for 12 hours to form the Schiff base.
- Step 2 : NaBH3CN (1.5 equiv) is added at 0°C, and the mixture is stirred for 6 hours.
- Step 3 : The crude product is treated with HCl in diethyl ether to yield the hydrochloride salt.
Yield : 68–75%.
Purity : >98% (HPLC).
Alkylation of 1,4-Dimethylpyrazol-3-amine with 4-Fluorobenzyl Halides
Direct alkylation using 4-fluorobenzyl bromide or chloride under basic conditions offers a single-step route.
Optimized Conditions :
Example :
1,4-Dimethylpyrazol-3-amine (10 mmol) and 4-fluorobenzyl bromide (12 mmol) react in acetone with K2CO3 (15 mmol) for 5 hours. The hydrochloride salt is precipitated using HCl gas.
Yield : 80%.
Advantage : Avoids reduction steps, simplifying purification.
Reaction Optimization and Catalytic Enhancements
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce selectivity. Comparative studies show acetone balances yield and purity:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 20 | 80 | 99.8 |
| THF | 20 | 72 | 98.5 |
| DMF | 20 | 65 | 97.0 |
Catalytic Approaches
Palladium-catalyzed couplings and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in alkylation routes. For example, adding 5 mol% Pd(OAc)2 increases yield to 85% by mitigating side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 8.2 minutes.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch using the alkylation method achieved 78% yield with consistent purity (>99%). Key parameters:
- Mixing Efficiency : High-shear mixing reduces reaction time by 20%.
- Cost Analysis : Raw material costs dominate (65%), favoring acetone over THF.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68–75 | 98–99 | 12.50 | Moderate |
| Direct Alkylation | 80–85 | 99–99.8 | 9.80 | High |
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself with 1,4-dimethyl groups on the pyrazole, which may enhance metabolic stability compared to non-methylated analogs.
- The dihydrochloride salt in 3-(2-fluorophenyl)-1H-pyrazol-4-amine increases solubility but may alter pharmacokinetics compared to the target’s mono-hydrochloride form .
Comparison with Fluorophenyl-Containing Compounds
Fluorinated aromatic systems are critical in drug design. Notable comparisons include:
Key Observations :
- Sarizotan and the target compound share a 4-fluorophenyl group, but Sarizotan’s pyridine core and benzopyran system likely confer distinct CNS activity (e.g., dopamine modulation) .
- Paroxetine demonstrates how fluorine’s electronegativity enhances SSRI activity in a piperidine scaffold, whereas the target’s pyrazole may target different receptors .
- Fluazuron highlights fluorine’s role in agrochemicals, suggesting the target’s fluorophenyl group could be repurposed for pesticidal activity if paired with appropriate functional groups .
Physicochemical Properties and Salt Forms
- Hydrochloride Salts : Both the target compound and Sarizotan use hydrochloride salts to improve aqueous solubility, critical for oral bioavailability .
- Fluorine Effects: The 4-fluorophenyl group in the target enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, a trend observed in Paroxetine .
Biological Activity
N-[(4-fluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its promising biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C12H15ClFN3
- Molecular Weight : 255.72 g/mol
- IUPAC Name : this compound
The structure features a pyrazole ring substituted with a 4-fluorophenyl group and a dimethylamino group. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in scientific research and potential therapeutic uses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer contexts. The fluorophenyl group enhances binding affinity to specific molecular targets, while the pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for modulating the activity of target proteins.
Key Biological Activities
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is critical in conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, showcasing significant growth inhibitory properties. For example, compounds similar to this have demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines .
- Antimicrobial Effects : Some derivatives have been evaluated for their antimicrobial activity, showing effectiveness against specific bacterial strains and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific receptors or enzymes due to its structural features. The presence of the fluorophenyl group increases its binding affinity, while the pyrazole ring allows for significant molecular interactions such as hydrogen bonding and π-stacking.
- Cell Signaling Modulation : By influencing cell signaling pathways involved in inflammation and cancer progression, the compound may alter cellular responses leading to reduced proliferation or increased apoptosis in target cells.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the biological activity of pyrazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
